molecular formula C8H12ClN3OS B1520885 N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride CAS No. 1078163-00-4

N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1520885
CAS No.: 1078163-00-4
M. Wt: 233.72 g/mol
InChI Key: LACUEEOLQDNDDC-UHFFFAOYSA-N
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Description

“N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H11N3OS•HCl and a molecular weight of 233.72 .

Physical and Chemical Properties

This compound is a powder at room temperature . Its IUPAC name is N-(1,3-thiazol-2-yl)-2-pyrrolidinecarboxamide hydrochloride . The InChI code for this compound is 1S/C8H11N3OS.ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;/h4-6,9H,1-3H2,(H,10,11,12);1H .

Scientific Research Applications

Kinase Inhibition and Antitumor Activity

A study identified a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, demonstrating excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound, in particular, showed complete tumor regressions with low toxicity in a chronic myelogenous leukemia (CML) xenograft model, suggesting a robust in vivo activity and favorable pharmacokinetic profile for oncology indications (Lombardo et al., 2004).

Antipsychotic Potential

Heterocyclic analogues of thiazole-5-carboxamide derivatives were evaluated as potential antipsychotic agents. These compounds showed promising in vitro binding to dopamine D2 and serotonin receptors, with potent in vivo activities suggesting their potential as backup compounds to existing antipsychotic medications (Norman et al., 1996).

Synthesis and Chemical Properties

The preparation of 3,5-disubstituted 1,2,4-thiadiazoles via the oxidative dimerization of thioamides was explored, offering a high-yield, room-temperature synthesis method for thiadiazoles. This research provides valuable insights into the chemical properties and synthesis routes for thiazole-5-carboxamide derivatives (Takikawa et al., 1985).

Novel Antioxidant and Antitumor Activities

A novel thiourea derivative showed significant antioxidant and antitumor activities, demonstrating the potential therapeutic applications of thiazole-5-carboxamide derivatives. The study highlighted the compounds' ability to interact with DNA and proteins, suggesting mechanisms for their biological activities (Yeşilkaynak et al., 2017).

Anti-inflammatory Applications

New 1,3,4-thiadiazole derivatives containing pyrazole and pyrrole nuclei were synthesized, showing significant anti-inflammatory activity. These findings suggest the potential use of thiazole-5-carboxamide derivatives in developing anti-inflammatory drugs (Maddila et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS.ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;/h4-6,9H,1-3H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACUEEOLQDNDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078163-00-4
Record name 2-Pyrrolidinecarboxamide, N-2-thiazolyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078163-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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